molecular formula C9H14O3 B6177167 rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2648895-27-4

rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B6177167
CAS No.: 2648895-27-4
M. Wt: 170.2
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Description

rac-(1R,3R,5S,6R)-6-hydroxybicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylic acid
  • rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate

Uniqueness

rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields.

Properties

CAS No.

2648895-27-4

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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